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Compound of Interest

Compound Name:
N1, N10-Diacetyl

triethylenetetramine-d4

Cat. No.: B12400917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N1,N10-Diacetyl triethylenetetramine-d4 is the deuterated form of N1,N10-diacetyl

triethylenetetramine (DAT), a major metabolite of the copper-chelating agent

triethylenetetramine (TETA). TETA is a drug used in the treatment of Wilson's disease and is

also under investigation for its potential therapeutic effects in cancer and diabetes. The

deuterated analog serves as an essential internal standard for the accurate quantification of

DAT in biological samples during pharmacokinetic and metabolic studies. This guide provides a

comprehensive overview of the core technical aspects of N1,N10-Diacetyl triethylenetetramine-

d4, including its structure, synthesis, and role in the context of polyamine metabolism.
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Property Value Source

Chemical Formula C10H18D4N4O2 [1]

Molecular Weight 234.3 g/mol [2]

Chemical Name

N,N'-(((Ethane-1,2-diyl-

d4)bis(azanediyl))bis(ethane-

2,1-diyl))diacetamide

[1]

Synonyms
N1,N10-

Diacetyltriethylenetetramine-d4
[1]

Labeled Atom Deuterium (d4) [3]

Representative Analytical Data
While a specific Certificate of Analysis for N1,N10-Diacetyl triethylenetetramine-d4 is not

publicly available, the following table outlines the expected analytical data based on methods

used for the non-deuterated analog and general principles of mass spectrometry for deuterated

compounds.

Analytical Technique Expected Data

Mass Spectrometry (MS)

The mass spectrum would show a parent ion

peak at m/z 235.3 [M+H]+, which is 4 mass

units higher than the non-deuterated analog

(m/z 231.3).

Nuclear Magnetic Resonance (NMR)

Spectroscopy

The 1H NMR spectrum would be similar to the

non-deuterated analog, but with a reduced

integration for the signals corresponding to the

deuterated ethane-1,2-diyl group. The 2H

(Deuterium) NMR would show a signal

corresponding to the deuterated position.

Purity (by HPLC) Typically >98% for use as a reference standard.
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Synthesis of N1,N10-Diacetyl triethylenetetramine-d4
A detailed, step-by-step synthesis protocol for N1,N10-Diacetyl triethylenetetramine-d4 is not

readily available in the public domain. However, a general method can be inferred based on the

synthesis of its non-deuterated counterpart and standard organic chemistry procedures for

acetylation of amines. The synthesis would likely involve the acetylation of triethylenetetramine-

d4.

Materials:

Triethylenetetramine-d4

Acetic anhydride

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

A base (e.g., triethylamine, pyridine) to neutralize the acetic acid byproduct

Reagents for workup and purification (e.g., water, brine, sodium bicarbonate solution, drying

agent like sodium sulfate, silica gel for chromatography)

Procedure (General Outline):

Dissolution: Dissolve triethylenetetramine-d4 and a base in a suitable anhydrous solvent

under an inert atmosphere (e.g., nitrogen or argon).

Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with

stirring.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified

time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Workup: Once the reaction is complete, quench the reaction by adding water or a saturated

solution of sodium bicarbonate. Extract the product into an organic solvent. Wash the organic

layer with water and brine.
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Purification: Dry the organic layer over a suitable drying agent, filter, and concentrate the

solvent under reduced pressure. The crude product can be purified by column

chromatography on silica gel.

Characterization: Confirm the structure and purity of the final product using techniques such

as NMR and mass spectrometry.

Quantitative Analysis by LC-MS/MS
N1,N10-Diacetyl triethylenetetramine-d4 is primarily used as an internal standard for the

quantification of N1,N10-diacetyl triethylenetetramine in biological matrices like plasma and

urine. Below is a representative LC-MS/MS protocol adapted from methods for the non-

deuterated analog.

1. Sample Preparation (Protein Precipitation):

To 100 µL of plasma or urine sample, add a known concentration of N1,N10-Diacetyl

triethylenetetramine-d4 as the internal standard.

Add 300 µL of acetonitrile to precipitate proteins.

Vortex the mixture for 1 minute.

Centrifuge at 10,000 rpm for 10 minutes.

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of

nitrogen.

Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Conditions:

LC Column: A C18 or a cyano column is typically used.[3]

Mobile Phase: A gradient or isocratic elution with a mixture of water and acetonitrile

containing an ion-pairing agent like heptafluorobutyric acid (HFBA) or a buffer like

ammonium acetate.
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Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Injection Volume: 5-20 µL.

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive

electrospray ionization (ESI) mode.

MRM Transitions:

N1,N10-diacetyl triethylenetetramine (Analyte): Q1 (m/z 231.3) -> Q3 (product ion)

N1,N10-Diacetyl triethylenetetramine-d4 (Internal Standard): Q1 (m/z 235.3) -> Q3

(corresponding product ion)

3. Data Analysis:

The concentration of the analyte is determined by comparing the peak area ratio of the

analyte to the internal standard against a calibration curve prepared with known

concentrations of the non-deuterated standard.

Signaling Pathway and Experimental Workflows
Triethylenetetramine Metabolism Pathway
The metabolic conversion of triethylenetetramine to N1,N10-diacetyl triethylenetetramine is a

key pathway in its pharmacology. This acetylation is primarily catalyzed by the enzyme

spermidine/spermine N1-acetyltransferase (SSAT1).[4]

Triethylenetetramine (TETA)

N1-Acetyl triethylenetetramine (MAT)
Acetylation

N1,N10-Diacetyl triethylenetetramine (DAT)Acetylation

SSAT1

SSAT1
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Caption: Metabolic pathway of Triethylenetetramine to its acetylated metabolites.
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Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of N1,N10-diacetyl

triethylenetetramine in a biological sample using its deuterated analog as an internal standard.

Biological Sample (Plasma/Urine)

Spike with N1,N10-Diacetyl
triethylenetetramine-d4 (Internal Standard)

Protein Precipitation & Extraction

LC-MS/MS Analysis

Data Analysis (Peak Area Ratio)

Quantification against Calibration Curve
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Caption: Workflow for quantitative analysis using an internal standard.

Spermidine/Spermine N1-acetyltransferase (SSAT1)
Signaling
The activity of SSAT1 is tightly regulated and plays a crucial role in polyamine homeostasis.

Elevated levels of polyamines, such as spermidine and spermine, can induce the expression
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and activity of SSAT1, leading to a feedback mechanism that controls intracellular polyamine

concentrations. This regulation occurs at multiple levels, including transcription, mRNA

processing, and translation.[5][6]
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Caption: Regulation of SSAT1 activity by intracellular polyamine levels.

Conclusion
N1,N10-Diacetyl triethylenetetramine-d4 is a critical tool for researchers and drug development

professionals working with triethylenetetramine and its metabolites. Its use as an internal

standard ensures the reliability and accuracy of quantitative bioanalytical methods.

Understanding its properties, the experimental protocols for its use, and the biological

pathways it is involved in is essential for advancing research in areas such as Wilson's

disease, cancer, and diabetes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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